molecular formula C11H16N2O B11806877 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B11806877
M. Wt: 192.26 g/mol
InChI Key: FXSXASZUVJEJEK-UHFFFAOYSA-N
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Description

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanol group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine is introduced to a halogenated pyridine derivative, followed by reduction to introduce the ethanol group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone.

    Reduction: Formation of 1-(6-(Pyrrolidin-1-yl)piperidin-3-yl)ethanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol is unique due to the presence of both the pyrrolidine and pyridine rings, which can confer specific chemical and biological properties. The ethanol group also provides additional functional versatility in chemical reactions and potential biological interactions.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C11H16N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h4-5,8-9,14H,2-3,6-7H2,1H3

InChI Key

FXSXASZUVJEJEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCCC2)O

Origin of Product

United States

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